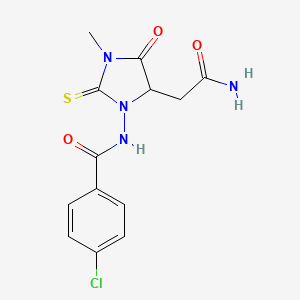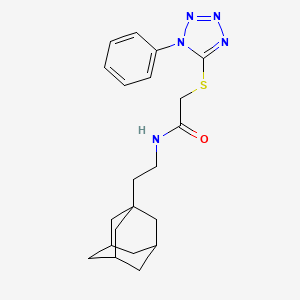![molecular formula C25H24ClN3S B15006382 3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006382.png)
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a tert-butylphenyl group, a chlorophenylmethylsulfanyl group, and a phenyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the reaction of 4-tert-butylbenzyl chloride with sodium azide to form the corresponding azide. This azide is then reacted with phenylacetylene in the presence of a copper catalyst to form the triazole ring. The resulting intermediate is further reacted with 2-chlorobenzyl mercaptan to introduce the chlorophenylmethylsulfanyl group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or chlorophenyl groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole can be compared with other triazole-based compounds, such as:
1,2,4-Triazole: The parent compound, which lacks the various substituents present in the target compound.
Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, used for the treatment of serious fungal infections.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties not found in other triazole-based compounds.
Eigenschaften
Molekularformel |
C25H24ClN3S |
|---|---|
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C25H24ClN3S/c1-25(2,3)20-15-13-18(14-16-20)23-27-28-24(29(23)21-10-5-4-6-11-21)30-17-19-9-7-8-12-22(19)26/h4-16H,17H2,1-3H3 |
InChI-Schlüssel |
YIIMSBPIZSKDET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15006302.png)
![(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15006311.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15006313.png)
![3-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-oxopropanamide](/img/structure/B15006315.png)
![2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B15006318.png)

![6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006331.png)
![2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15006338.png)
![4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B15006344.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15006354.png)
![(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)

![3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15006389.png)
